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2-(Piperidin-3-yl)pyridine hydrochloride

Cat. No.: B15130937
M. Wt: 198.69 g/mol
InChI Key: ZLYOREMRNZZIBW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Bioactive Scaffolds

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds where at least one atom in the ring structure is an element other than carbon. mdpi.com These non-carbon atoms, such as nitrogen, oxygen, or sulfur, introduce unique electronic and steric properties that influence the molecule's reactivity, solubility, and interactions with biological targets. rroij.com Consequently, heterocyclic compounds are fundamental to the life sciences, forming the core structures of many biological molecules like DNA, vitamins, and hormones.

In medicinal chemistry, heterocyclic rings are considered "privileged structures" or "bioactive scaffolds." mdpi.comnih.gov This designation stems from their recurring presence in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.gov The structural diversity and versatility of these scaffolds allow chemists to design molecules with fine-tuned properties to interact specifically with biological targets such as enzymes and receptors, making them indispensable in drug discovery. rroij.com More than 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in modern drug design. nih.gov

Two of the most significant nitrogen-containing heterocyclic scaffolds are piperidine (B6355638) and pyridine (B92270). researchgate.net

Piperidine: A saturated six-membered ring, piperidine is one of the most common heterocyclic fragments found in FDA-approved pharmaceuticals. arizona.edu Its flexible, chair-like conformation allows it to present substituents in specific spatial orientations, making it a valuable component for optimizing a molecule's binding affinity to a biological target. researchgate.netwikipedia.org The piperidine scaffold is a cornerstone in the development of numerous therapeutic agents. arizona.edu

Pyridine: An aromatic six-membered ring structurally related to benzene (B151609), pyridine is a widely used scaffold in medicinal and agricultural chemistry. nih.govglobalresearchonline.net Its aromatic nature, combined with the basicity of the nitrogen atom, allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition in biological systems. nih.govresearchgate.net

The compound 2-(Piperidin-3-yl)pyridine (B1590756) hydrochloride incorporates both of these critical scaffolds, positioning it as a molecule of significant interest for synthetic and medicinal chemistry research.

Overview of the 2-(Piperidin-3-yl)pyridine Structural Class and its Hydrochloride Forms

The 2-(Piperidin-3-yl)pyridine structural class refers to molecules where a piperidine ring is connected to a pyridine ring. The specific nomenclature "2-(Piperidin-3-yl)" indicates that the pyridine ring is attached at its C2 position to the C3 position of the piperidine ring. This specific linkage distinguishes it from other isomers, such as those where the connection is at the 2- or 4-position of the piperidine ring, and these subtle structural differences can lead to vastly different biological activities.

The hydrochloride form of this compound is an acid salt created by the reaction of the basic nitrogen atoms in the piperidine and/or pyridine rings with hydrochloric acid. wikipedia.org In chemical and pharmaceutical research, converting amine-containing compounds into their hydrochloride salts is a common and critical practice for several reasons:

Enhanced Solubility: Hydrochloride salts are typically more soluble in water and other polar solvents compared to their "free base" forms. wikipedia.orgpharmainfonepal.com This improved solubility is crucial for many experimental and biological testing protocols.

Increased Stability: The salt form often exhibits greater chemical stability and a longer shelf-life, protecting the compound from degradation. wikipedia.orgvidyaiti.co

Improved Handling: Salt forms are generally crystalline solids, which are easier to purify, weigh, and handle in a laboratory setting compared to potentially oily or unstable free bases. pharmainfonepal.com

The dihydrochloride (B599025) form, as specified in public chemical databases for this compound, indicates that both basic nitrogen atoms (one in the piperidine ring and one in the pyridine ring) have been protonated to form a salt. nih.gov

Below is a table detailing the key physicochemical properties of 2-(Piperidin-3-yl)pyridine dihydrochloride.

PropertyData
IUPAC Name 2-(piperidin-3-yl)pyridine;dihydrochloride
Molecular Formula C₁₀H₁₆Cl₂N₂
Molecular Weight 235.15 g/mol
Canonical SMILES C1CC(CNC1)C2=CC=CC=N2.Cl.Cl
InChI Key FSMHENPFTGHJQX-UHFFFAOYSA-N
CAS Number 139591-23-4
Data sourced from PubChem CID 71298761 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClN2 B15130937 2-(Piperidin-3-yl)pyridine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-piperidin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h1-2,5,7,9,11H,3-4,6,8H2;1H

InChI Key

ZLYOREMRNZZIBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=N2.Cl

Origin of Product

United States

Advanced Computational and Theoretical Studies of 2 Piperidin 3 Yl Pyridine Hydrochloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. researchgate.net These methods have been instrumental in studying pyridine (B92270) and piperidine (B6355638) derivatives.

Molecular Orbital Theory Applications (HOMO-LUMO analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between these two orbitals (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov

Studies on related pyridine derivatives have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate these quantum chemical parameters. ijesit.com A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and polarizable, indicating a higher propensity for intramolecular charge transfer, which can be crucial for its biological activity. nih.govscirp.org For instance, in analyses of similar heterocyclic compounds, the HOMO is often located over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas, highlighting the sites most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Frontier Orbital Energies and Related Quantum Chemical Parameters for a Model Pyridine Derivative

ParameterValue (eV)Significance
EHOMO-6.646Electron-donating ability
ELUMO-1.816Electron-accepting ability
Energy Gap (ΔE)4.830Chemical reactivity and stability

Electron Density Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For pyridine derivatives, the nitrogen atom of the pyridine ring typically represents a region of high negative electrostatic potential, making it a primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms attached to the piperidinium (B107235) nitrogen in the hydrochloride salt would exhibit a strong positive potential, indicating their role as hydrogen bond donors. These maps provide a visual representation of how and where a molecule is likely to interact with other molecules, which is crucial for understanding its biological function and for designing new derivatives. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, from their preferred shapes to their interactions with biological targets.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and their relative energies. For 2-(Piperidin-3-yl)pyridine (B1590756), the flexibility of the piperidine ring and the rotational freedom around the bond connecting the two rings lead to multiple possible conformations.

Theoretical studies, often employing methods like B3LYP, are used to perform conformational analyses. nih.govresearchgate.net The piperidine ring typically adopts a chair conformation, which is its most stable form. Energy minimization calculations help to identify the lowest energy conformer, which is presumed to be the most populated and biologically relevant structure. Understanding the preferred conformation is essential for designing molecules that fit precisely into a biological receptor's binding site. nih.gov

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. jetir.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. hilarispublisher.comnih.gov

In studies involving pyridine and piperidine derivatives, docking simulations are performed to investigate their binding modes with specific biological targets. hilarispublisher.comnih.gov The process involves placing the ligand in the active site of the receptor and calculating the binding energy for different orientations. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. jetir.org For example, docking studies of pyridine derivatives into the active site of the acetylcholinesterase (AChE) enzyme have shown that hydrogen bonds and π-π stacking play a crucial role in their binding affinity. hilarispublisher.com

Table 2: Representative Molecular Docking Results for Pyridine Derivatives with a Target Protein

Compound DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative A-7.43ASP70, TYR124Hydrogen Bond
Derivative B-7.12TRP286, TYR341π-π Stacking
Derivative C-6.98PHE295, PHE297Hydrophobic

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.org This is particularly useful for understanding reactions such as nucleophilic aromatic substitution (SNAr), which is a common method for synthesizing derivatives of pyridine. mdpi.com

A study on the reaction of 2-alkoxy-3,5-dinitropyridines with piperidine utilized DFT to explore the SNAr mechanism. researchgate.net The calculations revealed that the presence of electron-withdrawing nitro groups on the pyridine ring significantly enhances its electrophilicity, making it more susceptible to nucleophilic attack by piperidine. By modeling the reaction pathway, researchers can identify the transition state structures and determine the activation barriers, providing a detailed understanding of the reaction's kinetics and thermodynamics. researchgate.net This knowledge is crucial for optimizing reaction conditions and for predicting the reactivity of different substituted pyridine derivatives. researchgate.net

Exploration of Preclinical Biological Activities and Molecular Mechanisms for 2 Piperidin 3 Yl Pyridine Hydrochloride and Analogues

Neuropharmacological Investigations

The neuropharmacological profile of 2-(piperidin-3-yl)pyridine (B1590756) and its analogues is complex, with interactions across multiple receptor systems. The primary mechanism of action is centered on nicotinic acetylcholine (B1216132) receptors, with downstream effects on various neurotransmitter systems.

2-(Piperidin-3-yl)pyridine, also known as anabasine (B190304), is a well-established nicotinic acetylcholine receptor (nAChR) agonist. wikipedia.org Its interaction with nAChRs is multifaceted, displaying varying affinities and efficacies at different receptor subtypes. Anabasine is a partial agonist at α4β2 nAChRs, but notably, it acts as a full agonist at the α7 subtype and is suggested to exert most of its in vivo effects through this subtype. nih.gov

Compared to nicotine, anabasine demonstrates a greater affinity for the α7 nAChR subtype. nih.gov Research has shown that the affinities of anabasine and related nicotinoids for rat brain membrane α-bungarotoxin binding sites, which are rich in α7 receptors, follow the rank order of anabaseine (B15009) > anabasine > nicotine. nih.gov This preferential interaction with different nAChR subtypes provides a basis for designing more selective nicotinic agonists. nih.gov The cyclic iminium form of anabaseine, a related compound, is considered the pharmacologically active form that binds to and activates vertebrate nAChRs. mdpi.com

Table 1: Comparative Ligand Interaction with nAChR Subtypes
CompoundnAChR SubtypeActivityRelative Affinity/Potency
Anabasineα7Full AgonistGreater than nicotine
Anabasineα4β2Partial AgonistLower than nicotine
Nicotineα7Partial Agonist (~65% of ACh response)Lower than anabasine
Nicotineα4β2Full AgonistGreater than anabasine

While direct studies on the interaction of 2-(piperidin-3-yl)pyridine hydrochloride with histamine (B1213489) receptors are limited, the broader class of piperidine-containing compounds has been investigated for activity at these receptors. Specifically, piperidine (B6355638) derivatives have been identified as ligands for the histamine H3 receptor (H3R). nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The potential for 2-(piperidin-3-yl)pyridine and its analogues to interact with H3R may be inferred from the activity of other piperidine-based structures, suggesting a possible area for further investigation.

There is no direct evidence to suggest that 2-(piperidin-3-yl)pyridine or its analogue anabasine bind directly to opioid receptors. However, a functional interplay between the nicotinic and opioid systems is well-documented. Activation of nAChRs can modulate the release of endogenous opioids, and conversely, opioids can influence cholinergic activity. nih.gov For instance, some nAChR agonists have demonstrated analgesic effects comparable to opioids, suggesting a convergence in their downstream signaling pathways. nih.gov The analgesic effects of nAChR activation may involve the descending pain modulatory pathway, a target for opioid analgesics. nih.gov Furthermore, μ-opioid receptor agonists can suppress acetylcholine release, which in turn affects nAChR activity on dopamine (B1211576) terminals. This indicates an indirect modulatory relationship between 2-(piperidin-3-yl)pyridine as a nAChR agonist and the opioid system. jneurosci.org

As a nAChR agonist, 2-(piperidin-3-yl)pyridine and its analogues can significantly modulate the release of several key neurotransmitters.

Dopamine: Anabasine has been shown to increase the release of dopamine from rat striatal slices in a concentration-dependent manner. nih.gov The rank order of potency for dopamine release among minor tobacco alkaloids was found to be S(-)-nicotine > (+/-)-nornicotine > anabaseine = S(-)-N-methylanabasine = S(-)-anabasine. nih.gov Nicotine's rewarding effects are linked to its ability to increase dopamine levels in brain regions like the nucleus accumbens. youtube.com

Norepinephrine and other Catecholamines: Anabasine can induce the secretion of catecholamines from the perfused rat adrenal medulla in a dose-dependent manner. jcc.gr.jp This effect is thought to be mediated by the activation of both nicotinic and muscarinic receptors. jcc.gr.jp

Acetylcholine: Nicotine, a related nAChR agonist, increases acetylcholine release, which may contribute to enhanced cognitive functions like attention. youtube.com As an agonist at nAChRs, anabasine would be expected to have similar modulatory effects on acetylcholine release.

The differential effects of anabasine on various neurotransmitter systems may be attributed to its varied activity at different nAChR subtypes. nih.gov

Table 2: Modulation of Neurotransmitter Release by Anabasine
NeurotransmitterEffect of AnabasineMediating Receptor (Presumed)
DopamineIncreased ReleasenAChRs
Catecholamines (e.g., Norepinephrine)Increased SecretionNicotinic and Muscarinic Receptors
AcetylcholineModulated Release (Inferred)nAChRs

Enzyme and Protein Target Inhibition Studies

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) is an enzyme that plays a critical role in gene expression regulation by demethylating histone lysine residues. Its overexpression has been linked to various cancers, making it a significant therapeutic target. rjpbr.com Analogues of 2-(piperidin-3-yl)pyridine have been explored as potent inhibitors of LSD1.

Researchers have designed and synthesized compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety that demonstrate potent inhibition of LSD1, with Kᵢ values as low as 29 nM. nih.gov These compounds have shown high selectivity for LSD1 over related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Further studies, including enzyme kinetics and molecular docking, suggest that these inhibitors act competitively against the dimethylated H3K4 substrate. nih.gov In cellular assays, these potent LSD1 inhibitors were found to increase the methylation of H3K4 and significantly inhibit the proliferation of several leukemia and solid tumor cell lines, with EC₅₀ values as low as 280 nM, while showing minimal effects on normal cells. nih.gov

Another study focused on the discovery of pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible LSD1 inhibitors. One compound from this series exhibited an IC₅₀ value of 3.1 nM in enzymatic assays and inhibited cancer cell growth with IC₅₀ values of 0.6 nM in an acute leukemia cell line and 1.1 nM in a small-cell lung cancer cell line. nih.gov

Table 1: LSD1 Inhibition by Piperidine-Pyridine Analogues

Compound ClassTargetKey FindingsReference
3-(Piperidin-4-ylmethoxy)pyridine derivativesLSD1Potent inhibition with Kᵢ values as low as 29 nM; high selectivity over MAO-A and MAO-B. nih.gov nih.gov
Pyrrolo[2,3-c]pyridinesLSD1Highly potent and reversible inhibition with an IC₅₀ of 3.1 nM in enzymatic assays. nih.gov nih.gov

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that is crucial for maintaining cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC). acs.orgnih.gov Inhibition of this enzyme has been investigated as a potential therapeutic strategy for neurological disorders associated with neural hyperexcitation. d-nb.infonih.gov

Structure-based drug design has led to the development of 3,4-disubstituted pyridine (B92270) derivatives as novel and potent CH24H inhibitors. acs.org Optimization of a series of these compounds resulted in the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC₅₀ of 8.5 nM. nih.gov X-ray crystallography has revealed the unique binding mode of these inhibitors within the enzyme's active site. nih.gov Preclinical studies in mice have demonstrated that oral administration of these compounds can penetrate the blood-brain barrier and significantly reduce levels of 24HC in the brain. acs.orgnih.gov For instance, one such derivative, soticlestat, showed a dose-dependent reduction of brain 24HC levels in mice. acs.org

Table 2: CH24H Inhibition by Piperidine-Pyridine Analogues

CompoundTargetIn Vitro Potency (IC₅₀)In Vivo EffectReference
4-(4-methyl-1-pyrazolyl)pyridine derivative 17CH24H8.5 nM26% reduction of 24HC in mouse brain. acs.orgnih.gov acs.orgnih.gov
Soticlestat (3v)CH24H7.4 nMDose-dependent reduction of 24HC in mouse brain. acs.org acs.org

HIV-1 Integrase Inhibition

HIV-1 integrase is a vital enzyme for the replication of the human immunodeficiency virus, as it facilitates the insertion of the viral genome into the host cell's DNA. nih.govzioc.ru Consequently, it is a well-established target for antiretroviral therapy. zioc.ruresearchgate.net The pyridine moiety is a key structural feature in several approved HIV-1 integrase inhibitors. nih.govzioc.ru

Research into novel inhibitors has explored various pyridine-containing scaffolds. nih.gov For instance, piperidine-linked pyridine analogues have been designed and synthesized, demonstrating potent anti-HIV-1 activity. nih.gov Some of these compounds have shown greater efficacy against wild-type HIV-1 than existing drugs and have also been active against drug-resistant viral strains. nih.gov The development of these analogues often involves modifying different parts of the molecular scaffold to optimize antiviral potency and improve the safety profile. kuleuven.be

IκB Kinase (IKKb) Inhibition

The IκB kinase (IKK) complex, particularly its beta subunit (IKKβ), is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is central to inflammatory responses. nih.gov Inhibition of IKKβ is therefore a promising strategy for developing anti-inflammatory therapies. researchgate.net

Pyridine derivatives have been identified as potent inhibitors of IKKβ. researchgate.net For example, a synthetic monoketone analogue of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), has been shown to potently suppress the NF-κB signaling pathway by directly inhibiting the catalytic activity of IKK. nih.gov This compound was found to block the nuclear translocation of NF-κB and inhibit tumor necrosis factor-alpha (TNF-α)-induced IκB phosphorylation and degradation. nih.gov Other research has focused on developing aminoindazole-pyrrolo[2,3-b]pyridine scaffolds into novel IKKα inhibitors with high potency and selectivity over IKKβ in vitro. nih.gov

Diverse Preclinical Biological Effects

Anti-Inflammatory Effects (in vitro and preclinical models)

The anti-inflammatory potential of pyridine derivatives has been demonstrated in various preclinical models. The inhibition of kinases like IKKβ and MSK1, which are involved in pro-inflammatory signaling pathways, contributes to these effects. nih.govmdpi.com

For example, a 2-aminobenzimidazole (B67599) derivative, developed from a 6-phenylpyridin-2-yl guanidine (B92328) hit, was shown to be a potent inhibitor of MSK1. mdpi.com This compound significantly inhibited the release of the pro-inflammatory cytokine IL-6 in vitro and reduced inflammatory cell recruitment in a mouse model of asthma. mdpi.com Other studies have synthesized heterocyclic pyridone and pyridine derivatives that have demonstrated potent anti-inflammatory activity, in some cases exceeding that of the reference drug prednisolone (B192156) in a carrageenan-induced edema model. nih.gov The mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2). nih.gov Additionally, certain nicotinic amidoxime (B1450833) derivatives containing a pyridine ring have shown protective effects in inflammatory processes. mdpi.com

Analgesic Properties (in vitro and preclinical models)

The analgesic effects of pyridine-containing compounds have also been investigated in preclinical settings. New derivatives of thieno[2,3-b]pyridines and 1,4-dihydropyridines have shown pronounced analgesic activity in hot-plate tests in rats, with some compounds demonstrating significantly greater efficacy than the reference drug, sodium metamizole. researchgate.net

The mechanism of analgesia for some pyridine analogues may be linked to their interaction with sigma receptors (σR), which are involved in pain modulation. nih.gov For example, a polyfunctionalized pyridine derivative was identified as having a high affinity for the σ1R subtype (Ki = 1.45 nM), a target for the development of agents to treat neuropathic pain. nih.gov

Antimicrobial Activity (antibacterial, antifungal)

Analogues of 2-(Piperidin-3-yl)pyridine have demonstrated notable antimicrobial properties. Research into various pyridine derivatives has uncovered compounds with potent activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds exhibited strong antibacterial effects against five Gram-positive bacteria, with activities comparable to the antibiotic linezolid. nih.gov Specifically, compounds 21b, 21d, 21e, and 21f showed significant inhibitory effects. nih.gov Further investigation into one of the potent compounds, 21d , revealed it had a stable effect against S. pneumoniae and showed less propensity for inducing drug resistance over a 15-day period compared to linezolid. nih.gov

Other studies have highlighted the efficacy of different pyridine analogues. One study found that a 2-aminopyridine (B139424) derivative, compound 2c , exhibited high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg·mL⁻¹. mdpi.com In another investigation, newly synthesized pyridine and thienopyridine derivatives were tested against E. coli, B. mycoides, and C. albicans. researchgate.net Compound 12a was particularly effective, inhibiting the growth of E. coli at a MIC of 0.0195 mg/mL and both B. mycoides and C. albicans at a MIC below 0.0048 mg/mL. researchgate.net

Antifungal Activity: The antifungal potential of pyridine derivatives has also been explored. For instance, compound 12a from a series of thienopyridines showed strong activity against the fungus Candida albicans, with a MIC level below 0.0048 mg/mL. researchgate.net Another compound, 15 , from the same study also showed notable inhibition of C. albicans with a MIC of 0.039 mg/mL. researchgate.net These findings underscore the potential of the pyridine scaffold in developing new antifungal agents.

Table 1: In Vitro Antimicrobial Activity of Selected Pyridine Analogues
CompoundMicroorganismActivity MetricValueSource
Compound 21dGram-positive bacteriaActivitySimilar to Linezolid nih.gov
Compound 2cS. aureus, B. subtilisMIC0.039 µg·mL⁻¹ mdpi.com
Compound 12aE. coliMIC0.0195 mg/mL researchgate.net
C. albicans, B. mycoidesMIC<0.0048 mg/mL
Compound 15C. albicansMIC0.039 mg/mL researchgate.net

Antiviral Potency (in vitro assessment)

The structural framework of 2-(Piperidin-3-yl)pyridine is present in various analogues that have been assessed for antiviral activity. In vitro studies have identified several pyridine-containing compounds with potent inhibitory effects against different viruses, including Human Immunodeficiency Virus (HIV) and influenza.

One study focused on piperidine-linked pyridine analogues as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov The compound BD-e2 demonstrated greater antiviral efficacy against wild-type HIV-1 than the reference drugs nevirapine, delavirdine, efavirenz, and zidovudine, with a 50% effective concentration (EC₅₀) of 5.1 nM. nih.gov Another highly potent compound, BD-c1 , showed an EC₅₀ of 10 nM against wild-type HIV-1 and was also active against the drug-resistant K103N+Y181C mutant strain. nih.gov

In the context of influenza, C-nucleoside analogues of Favipiravir containing a pyridine ring were synthesized and tested. researchgate.net One such compound exhibited potent inhibition of influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells, with an EC₅₀ of 1.9 µM and a 50% cytotoxic concentration (CC₅₀) greater than 400 µM. researchgate.net Additionally, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were evaluated for antiviral activity against influenza H1N1, herpes simplex virus-1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Compound 9 from this series displayed the highest activity against influenza H1N1, with a 50% inhibitory concentration (IC₅₀) of 0.0027 µM. mdpi.com

Table 2: In Vitro Antiviral Activity of Selected Pyridine Analogues
CompoundTarget VirusCell LineActivity MetricValueSource
BD-e2HIV-1 (Wild-type)MT-4EC₅₀5.1 nM nih.gov
BD-c1HIV-1 (Wild-type)MT-4EC₅₀10 nM nih.gov
HIV-1 (K103N+Y181C)ActivityActive
Favipiravir AnalogueInfluenza A (H1N1)MDCKEC₅₀1.9 µM researchgate.net
Compound 9Influenza H1N1MDCKIC₅₀0.0027 µM mdpi.com

Antitumor and Cytotoxic Investigations (in vitro assays)

In vitro assays have revealed significant antitumor and cytotoxic potential in a variety of pyridine analogues. These compounds have been tested against numerous human cancer cell lines, demonstrating a range of potencies and mechanisms of action.

A study on novel pyridine heterocyclic hybrids found that several compounds exhibited significant cytotoxic activities against hepatocyte-derived carcinoma (Huh-7), lung cancer (A549), and breast cancer (MCF-7) cell lines. nih.gov Notably, compound 3b showed superior antiproliferative activity compared to the standard drug Taxol, with IC₅₀ values of 6.54 µM (Huh-7), 15.54 µM (A549), and 6.13 µM (MCF-7). nih.govrsc.org

Another investigation of substituted pyridine derivatives reported potent cytotoxic effects, with compound 14a being the most effective against all tested cell lines, showing an IC₅₀ of 16 nM against RKOP 27 (colon carcinoma) and 25 nM against NCIH 460 (lung cancer). nih.gov Furthermore, a study of thieno[2,3-b]pyridine (B153569) analogues against the NCI60 tumor cell panel identified derivative 9a as the most active. rsc.org For the MB-MDA-435 (melanoma) cell line, compound 9a had a 50% growth inhibition (GI₅₀) value of 70 nM and a 50% lethal concentration (LC₅₀) of 925 nM. rsc.org

Table 3: In Vitro Antitumor Activity of Selected Pyridine Analogues
CompoundCancer Cell LineActivity MetricValueSource
Compound 3bHuh-7 (Liver)IC₅₀6.54 µM nih.govrsc.org
A549 (Lung)15.54 µM
MCF-7 (Breast)6.13 µM
Compound 14aRKOP 27 (Colon)IC₅₀16 nM nih.gov
NCIH 460 (Lung)25 nM
Compound 9aMB-MDA-435 (Melanoma)GI₅₀70 nM rsc.org
LC₅₀925 nM

Potential in Neurodegenerative Disease Research (preclinical models)

Heterocyclic compounds featuring nitrogen-based moieties like pyridine and piperidine are an intriguing area of research for developing new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.gov Although specific preclinical data on this compound is limited in this context, the broader class of related compounds shows promise by targeting various pathological mechanisms.

Preclinical research has shown that compounds with these heterocyclic cores can influence key processes in neurodegeneration. nih.gov For instance, certain derivatives have been evaluated for their ability to inhibit cholinesterases (AChE and BChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, which are hallmarks of Alzheimer's disease. nih.gov The use of animal models, including transgenic mice, is crucial for evaluating the neuroprotective potential of new compounds. nih.gov These models allow researchers to study the effects of drug candidates on cognitive domains and histological markers affected by neurodegenerative conditions. nih.gov The development of multi-target ligands from these heterocyclic scaffolds is a strategic approach, aiming to simultaneously address the complex and multifaceted nature of diseases like Alzheimer's. nih.gov

Insecticidal Action (preclinical evaluation)

Preclinical evaluations have identified certain pyridine derivatives as having significant insecticidal properties. These studies are vital for the development of new pest control agents.

In one study, the insecticidal activity of selective pyridine derivatives was tested against the second and fourth instar larvae of the cotton leafworm, Spodoptera littoralis. researchgate.net Compound 7 was identified as the most toxic, with a 50% lethal concentration (LC₅₀) of 44.66 mg/L against the second instar larvae and 87.50 mg/L against the fourth instar larvae. researchgate.net

Another investigation focused on newly synthesized thienylpyridines and related heterocyclic compounds, which were evaluated for their insecticidal effects on the nymphs and adults of the cotton aphid, Aphis gossypi. nih.gov A separate study explored thiazole (B1198619) and pyridine derivatives for their potency against the larvae of the housefly, Musca domestica. This research found a positive correlation between the application of these compounds and increased larval mortality and developmental arrest. researchgate.net These findings highlight the potential of the pyridine scaffold in creating new and effective insecticides.

Table 4: Preclinical Insecticidal Activity of Selected Pyridine Analogues
CompoundTarget InsectInstar/StageActivity MetricValueSource
Compound 7Spodoptera littoralis (Cotton Leafworm)2nd Instar LarvaeLC₅₀44.66 mg/L researchgate.net
4th Instar Larvae87.50 mg/L
ThienylpyridinesAphis gossypi (Cotton Aphid)Nymphs & AdultsInsecticidal ActivityEvaluated nih.gov
Pyridine derivativesMusca domestica (Housefly)LarvaeLarvicidal EffectsObserved researchgate.net

Cellular and Subcellular Interaction Analysis

The diverse biological activities of 2-(Piperidin-3-yl)pyridine analogues stem from their interactions with various cellular and subcellular targets. Molecular docking studies and biochemical assays have begun to elucidate these mechanisms.

Antiviral Mechanisms: In the realm of antiviral research, piperidine-linked pyridine analogues have been identified as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov For influenza, certain C-nucleoside pyridine analogues are believed to act similarly to Favipiravir, whose triphosphate form inhibits the viral RNA polymerase. researchgate.net

Antitumor Mechanisms: The cytotoxic effects of pyridine derivatives against cancer cells are attributed to multiple subcellular interactions. Certain pyridine heterocyclic hybrids have been shown to significantly inhibit tubulin polymerization, a critical process for cell division. nih.govrsc.org For instance, compound 3b exhibited a potent tubulin polymerization inhibitory effect with an IC₅₀ value of 4.03 µM. rsc.org Other analogues, such as acridine/sulfonamide hybrids, have been found to target and inhibit topoisomerase I and topoisomerase II, enzymes essential for DNA replication and repair. mdpi.com

Antimicrobial Mechanisms: Molecular docking studies have been employed to predict the binding modes of antibacterial pyridine derivatives. nih.govmdpi.com These computational analyses suggest that the compounds interact with key bacterial enzymes or structural proteins, disrupting essential cellular processes. For example, docking studies of 2-aminopyridine derivative 2c indicated strong binding interactions with targets in S. aureus and B. subtilis. mdpi.com

Neurodegenerative Disease Mechanisms: For neurodegenerative diseases, the therapeutic potential of pyridine-containing compounds is linked to their ability to interact with multiple targets. These include enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as pathological protein aggregates like amyloid-beta. nih.gov

This multi-target capability underscores the versatility of the pyridine-piperidine scaffold in medicinal chemistry and provides a foundation for the rational design of new therapeutic agents.

Structure Activity Relationship Sar Studies of 2 Piperidin 3 Yl Pyridine Derivatives

Influence of Chemical Substituents on Biological Potency

The nature, position, and electronic properties of substituents on both the pyridine (B92270) and piperidine (B6355638) rings profoundly affect the biological potency of 2-(Piperidin-3-yl)pyridine (B1590756) analogs.

Substitutions on the pyridine ring are critical for modulating activity. For instance, in a series of arylpyridin-2-yl guanidine (B92328) derivatives, a phenyl ring directly linked at the 6-position of the pyridine nucleus was found to be essential for activity. Shifting the phenyl group to the 3, 4, or 5-position resulted in inactive compounds. mdpi.com Further exploration of the 6-position phenyl ring revealed that certain substitutions could enhance potency. A 3-chloro derivative (Compound 1e) showed significantly better activity compared to the unsubstituted parent compound (Compound 1a). mdpi.com

In other related pyridine scaffolds, the addition of specific functional groups has been shown to enhance bioactivity. Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) often improve antiproliferative activity, whereas the presence of bulky groups or certain halogens can lead to a decrease in potency. nih.gov For example, in a series of 2-amino-3-cyanopyridine (B104079) derivatives, the introduction of an indole (B1671886) core was found to improve antitumor activity. acs.org

Modifications to the piperidine ring also play a crucial role. In one study of 5-HT1A receptor agonists, the introduction of a fluorine atom at the C-4 position of the piperidine ring was uniquely effective in enhancing oral activity and led to derivatives with higher affinity and selectivity compared to their non-fluorinated counterparts. nih.gov

The following tables summarize the effects of various substituents on biological activity from different studies on related pyridine-piperidine scaffolds.

Table 1: Effect of Phenyl Group Position on Pyridine Scaffold on MSK1 Inhibitory Activity mdpi.com
CompoundPhenyl PositionInhibition at 10 µM (%)IC₅₀ (µM)
143&lt; 30&gt; 10
134&lt; 30&gt; 10
12a5&lt; 30&gt; 10
1a64217.9 ± 3.9
Table 2: Effect of Substitution on the 6-Phenyl Ring on MSK1 Inhibitory Activity mdpi.com
CompoundSubstitutionInhibition at 10 µM (%)IC₅₀ (µM)
1aNone4217.9 ± 3.9
1b2-Cl&lt; 30&gt; 10
1e3-Cl6211.3 ± 4.2
1f4-Cl4317.1 ± 1.6
1j4-OMe&lt; 30&gt; 10

Stereoisomeric Effects on Receptor Binding and Activity

The 2-(Piperidin-3-yl)pyridine scaffold contains a chiral center at the 3-position of the piperidine ring. Consequently, these compounds exist as a pair of enantiomers, (R) and (S), which can exhibit significant differences in their biological activity, receptor binding affinity, and pharmacokinetic profiles. mdpi.com

The differential activity of stereoisomers is a well-established principle in medicinal chemistry, as biological macromolecules like receptors and enzymes are themselves chiral. acs.orgmdpi.com This stereoselectivity means that one enantiomer often fits into a receptor's binding site more effectively than the other, leading to higher potency. For example, studies on chiral 3-substituted piperidines have shown their importance in numerous drug candidates, where the desired therapeutic effect is often associated with a single enantiomer. acs.org

The synthesis and separation of individual enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives, a close analog of the target compound, have been successfully achieved. nih.gov This work underscores the feasibility and importance of studying the pure enantiomers to fully characterize their biological profiles. The process often involves N-alkylation with a chiral auxiliary, separation of the resulting diastereomers, and subsequent removal of the auxiliary to yield the pure (R) and (S) enantiomers. nih.gov Evaluating these separated enantiomers is crucial, as differences in their anti-inflammatory, antibacterial, or other biological activities can be significant. nih.govnih.gov

Importance of Heterocyclic Ring Orientation and Linker Length

The spatial arrangement of the pyridine and piperidine rings, as well as the length and nature of any linker connecting them to other molecular fragments, are critical determinants of biological activity. The relative orientation of the two heterocyclic rings dictates how the molecule presents its key binding features to a biological target. nih.gov

Studies have shown that the direct linkage of substituent groups is often optimal. For instance, in a series of MSK1 inhibitors, the presence of a phenyl ring directly attached to the 6-position of the pyridine nucleus was found to be crucial. The introduction of an alkyl spacer, such as in benzyl (B1604629) or phenethyl homologues, led to inactive compounds, highlighting the strict requirement for a specific orientation and linker length (in this case, a zero-atom linker). mdpi.com

Similarly, in a series of sigma receptor ligands based on a pyridine core, the length of the alkyl linker connecting a benzylpiperidine motif to the C2 position of the pyridine ring significantly impacted affinity. researchgate.net A linker of two carbons (n=2) was found to be optimal for high affinity to the σ1 receptor. researchgate.netnih.gov This demonstrates that even subtle changes in linker length can dramatically alter how a molecule interacts with its target binding site. The planarity between rings can also be important; in some 2,6-disubstituted pyridine derivatives, the pyrrole (B145914) and pyridine rings were found to be almost co-planar, with a very small dihedral angle between them, which may facilitate optimal stacking interactions within the receptor. nih.gov

Table 3: Effect of Alkyl Linker Length on σ1 Receptor Affinity nih.gov
CompoundLinker Length (n)Substitution at C6Kᵢ for hσ₁R (nM)
22NH-propargyl7.57 ± 0.59
52N(Me)-propargyl1.45 ± 0.43
33NH-propargyl3.24 ± 0.17
63N(Me)-propargyl3.06 ± 0.28

Physicochemical Property Correlations with Biological Activity (e.g., Lipophilicity)

A clear correlation between lipophilicity and activity is often observed. In some series of pyridine derivatives, increasing lipophilicity by adding certain fragments led to enhanced biological effects. acs.org However, an optimal level of lipophilicity is typically required. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov

Principles for Rational Design of Optimized Analogs

The accumulated SAR data provides a foundation for the rational design of novel 2-(Piperidin-3-yl)pyridine analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Key principles for this design process include:

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how newly designed analogs will bind. nih.gov This approach allows for the design of molecules with complementary shapes and electrostatic properties to the target's active site, as demonstrated in the design of CH24H inhibitors where an X-ray crystal structure revealed a unique binding mode. acs.org

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a series of active compounds, a pharmacophore can be developed and used as a template to design new molecules that retain these key features while modifying other parts of the scaffold to optimize properties. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or ADME characteristics. For example, replacing a benzene (B151609) ring with a pyridine ring can alter metabolic stability and solubility while preserving key interactions with the target. nih.gov

Substituent Optimization: Based on detailed SAR, specific positions on the scaffold can be identified as critical for modification. For example, knowing that the 6-position of the pyridine ring is crucial allows for focused synthesis of analogs with diverse substituents at this position to fine-tune potency and selectivity. mdpi.com

Physicochemical Property Modulation: Consciously modifying the structure to optimize physicochemical properties like lipophilicity (logP/logD) and solubility is essential. This can involve adding or removing polar functional groups or heteroatoms to achieve a balance between potency and drug-like properties. acs.org

By integrating these principles, researchers can move beyond trial-and-error synthesis and more efficiently design optimized 2-(Piperidin-3-yl)pyridine derivatives with desired biological profiles.

Advanced Analytical Methodologies for 2 Piperidin 3 Yl Pyridine Hydrochloride Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-(Piperidin-3-yl)pyridine (B1590756) hydrochloride. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed structural features.

¹H-NMR: The proton NMR spectrum would display distinct signals corresponding to the protons on the pyridine (B92270) and piperidine (B6355638) rings. The protons on the pyridine ring, being aromatic, are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm). The formation of the hydrochloride salt causes a general downfield shift of all proton signals, particularly those on the nitrogen-containing pyridine ring, due to the increased positive charge on the nitrogen atom. pw.edu.pl The protons on the piperidine ring would appear in the more upfield, aliphatic region (typically δ 1.5-4.0 ppm). The proton at the chiral center (C3 of the piperidine ring) would show a complex splitting pattern due to coupling with adjacent protons.

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the pyridine ring are expected to appear in the δ 120-160 ppm range. Similar to ¹H-NMR, the formation of the hydrochloride salt would deshield the pyridine ring carbons, shifting their signals to a lower field. pw.edu.pl The aliphatic carbons of the piperidine ring would resonate in the upfield region (δ 20-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Piperidin-3-yl)pyridine Hydrochloride

Assignment Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Pyridine C2-~158-162
Pyridine C3~7.8-8.2~122-126
Pyridine C4~8.0-8.4~138-142
Pyridine C5~7.4-7.8~124-128
Pyridine C6~8.6-9.0~148-152
Piperidine C2~3.0-3.5~48-52
Piperidine C3~3.5-4.0~40-44
Piperidine C4~1.8-2.2~25-29
Piperidine C5~1.7-2.1~23-27
Piperidine C6~2.9-3.4~45-49

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural components.

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 2500-3000 cm⁻¹ would be characteristic of the N-H stretch of the piperidinium (B107235) hydrochloride salt.

Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of the C-H bonds on the pyridine ring. pw.edu.pl

Aliphatic C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the piperidine ring. nist.gov

C=N and C=C Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ region. Quaternization of the pyridine nitrogen typically alters the positions and intensities of these bands compared to the free base. pw.edu.pl

N-H Bending: A band around 1580-1650 cm⁻¹ can be attributed to N-H bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (salt)2500-3000 (broad)Piperidinium ion
Aromatic C-H Stretch3050-3150Pyridine ring
Aliphatic C-H Stretch2850-3000Piperidine ring
C=N, C=C Ring Stretch1400-1650Pyridine ring
N-H Bend1580-1650Piperidinium ion

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information from its fragmentation patterns.

For this compound, the molecular ion peak [M+H]⁺ corresponding to the free base would be observed. The fragmentation pattern would likely involve characteristic cleavages of the piperidine and pyridine structures. Common fragmentation pathways for piperidine-containing compounds include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a predominant mode for aliphatic amines. miamioh.edunih.gov Another likely fragmentation would be the cleavage of the bond connecting the pyridine and piperidine rings.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-(Piperidin-3-yl)pyridine

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
163[M+H]⁺Protonated molecular ion of the free base
162[M]⁺˙Molecular ion of the free base
85[C₅H₁₁N]⁺Piperidine ring fragment
84[C₅H₁₀N]⁺Piperidine fragment after α-cleavage
79[C₅H₅N+H]⁺Protonated pyridine fragment
78[C₅H₄N]⁺Pyridyl cation

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment and quantification of pharmaceutical compounds. researchgate.net A reversed-phase HPLC method is typically suitable for analyzing polar compounds like this compound.

A common setup would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov An acid, such as formic acid or phosphoric acid, is usually added to the mobile phase to ensure the analyte is in its protonated form, leading to better peak shape and retention. Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring possesses a chromophore that absorbs UV light. sielc.com

Table 4: Typical HPLC Method Parameters for this compound Analysis

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : (Water + 0.1% Formic Acid) gradient
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Detection UV at ~260 nm

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.com The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

A UPLC method for this compound would offer a rapid and efficient means for quality control. The shorter run times allow for higher throughput in analytical laboratories.

Table 5: Illustrative UPLC Method Parameters for this compound Analysis

Parameter Illustrative Condition
Column UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile : (Water + 0.1% Formic Acid) gradient
Flow Rate 0.3-0.5 mL/min
Column Temperature 40 °C
Injection Volume 1-2 µL
Detection UV or MS/MS
Run Time < 5 minutes

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility of its hydrochloride salt form, direct GC analysis of this compound is challenging. Therefore, the analysis typically requires sample preparation to convert the salt to its more volatile free base, 2-(Piperidin-3-yl)pyridine. This is usually achieved by neutralization with an alkaline solution prior to injection.

The analysis is commonly performed using a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), which offers good selectivity for nitrogen-containing heterocyclic compounds. A flame ionization detector (FID) provides high sensitivity, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity for nitrogenous compounds, reducing interference from matrix components. For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method, providing both retention time data and a mass spectrum that can be compared to reference spectra for positive identification. nih.gov

For instance, methods developed for determining pyridine in piperidine or analyzing other piperidinyl compounds often utilize packed columns with phases like Pennwalt-223 and potassium hydroxide (B78521) (KOH) on a support like Gas-Chrom R, which helps to minimize peak tailing of basic analytes. Headspace GC can also be employed, particularly for determining residual piperidine or other volatile impurities in a sample matrix. google.com

Table 1: Illustrative GC Parameters for the Analysis of 2-(Piperidin-3-yl)pyridine (Free Base)

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1 mL/min
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Sample Preparation | Dissolution of hydrochloride salt in water, neutralization with NaOH, extraction with dichloromethane (B109758) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique widely used for the qualitative analysis of pharmaceutical compounds, including pyridine and piperidine alkaloids. researchgate.netaustinpublishinggroup.com For this compound, TLC can be used to assess purity, identify impurities, and monitor the progress of chemical reactions.

Standard silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. Due to the basic nature of the piperidine and pyridine nitrogen atoms, peak tailing can occur. To mitigate this, a small amount of a base, such as ammonia (B1221849) or triethylamine (B128534) (TEA), is often added to the mobile phase. researchgate.netresearchgate.net A common mobile phase system for related alkaloids consists of a mixture of a nonpolar solvent, a polar solvent, and a base, for example, chloroform:methanol:ammonia. austinpublishinggroup.com

Detection of the separated spots on the TLC plate can be achieved under UV light at 254 nm, where the pyridine ring will quench the fluorescence of the indicator on the plate, appearing as a dark spot. austinpublishinggroup.com For enhanced sensitivity and specificity, chromogenic spray reagents can be used. Dragendorff's reagent is a classic choice for detecting alkaloids, producing a characteristic orange or reddish-brown spot. austinpublishinggroup.comstackexchange.com

Table 2: Typical TLC Systems for this compound Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Dichloromethane:Methanol:Ammonium (B1175870) Hydroxide (85:15:2, v/v/v)
Application 10 µL of a 1 mg/mL solution in methanol
Development Ascending development in a saturated chamber
Detection 1. UV visualization at 254 nm2. Spraying with Dragendorff's reagent

| Expected Result | A single major spot; Rf value dependent on the specific system |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique well-suited for the analysis of charged species like this compound. The compound, being a salt, readily dissolves in aqueous buffers to form a positively charged ion, which can then be separated based on its electrophoretic mobility. CZE is highly efficient and requires minimal sample and reagent volumes, making it an attractive method for purity and impurity profiling. nih.gov

The separation is conducted in a fused-silica capillary filled with a background electrolyte (BGE), typically a buffer solution. The choice of BGE pH is critical; an acidic pH (e.g., pH 2.5-4.0) ensures that the analyte, a weak base, is fully protonated and carries a consistent positive charge. nih.gov Phosphate (B84403) or borate (B1201080) buffers are commonly used. nih.govmdpi.com An applied voltage across the capillary drives the migration of the positively charged analyte towards the cathode. Detection is most commonly performed using a UV detector, as the pyridine moiety is UV-active. nih.gov

Table 3: Representative CZE Method for this compound

Parameter Condition
Capillary Fused silica, 50 cm effective length, 75 µm internal diameter
Background Electrolyte 50 mM Sodium phosphate buffer, pH 3.0
Applied Voltage +25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)

| Detection | UV absorbance at 214 nm or 260 nm |

Spectrophotometric Analysis (e.g., UV-Visible, Spectrofluorometry)

Spectrophotometric methods are fundamental for the quantitative analysis and characterization of compounds containing chromophores. The pyridine ring in this compound acts as a chromophore, allowing for its detection and quantification using UV-Visible spectrophotometry. The analysis involves measuring the absorbance of a solution of the compound at a specific wavelength (λmax), which corresponds to the maximum absorption of UV light. The concentration is then determined using the Beer-Lambert law. For pyridine-containing compounds, the λmax is typically observed in the UV region, around 260 nm. mdpi.com

For enhanced selectivity or for samples in complex matrices, derivatization reactions can be employed to form colored complexes that absorb in the visible region. Methods for other piperidine and piperazine (B1678402) derivatives involve the formation of charge-transfer complexes with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ion-pair complexes with dyes such as bromophenol blue, which can be quantified colorimetrically. ekb.egnih.gov

Spectrofluorometry, a more sensitive technique, can be applied if the molecule is fluorescent or can be derivatized to a fluorescent product. While the native fluorescence of this compound may be weak, certain pyridine-based conjugated systems are known to be fluorescent, suggesting that derivatization could yield a highly sensitive analytical method. lookchem.com

Table 4: UV-Visible Spectrophotometric Data for a Pyridine Moiety

Parameter Value
Solvent Ethanol or 0.1 M HCl
Wavelength Range 200 - 400 nm
Expected λmax ~262 nm

| Molar Absorptivity (ε) | Dependent on final structure and solvent |

Electrochemical Detection Methods

Electrochemical methods are used to investigate the redox properties of a molecule. The pyridine and piperidine moieties in this compound are electrochemically active, making techniques like cyclic voltammetry (CV) useful for its characterization. nih.govnih.gov CV can provide information about the oxidation and reduction potentials of the compound, offering insights into its electronic structure and potential for involvement in redox reactions.

The electrochemical behavior of pyridine derivatives can be studied at various electrodes, such as glassy carbon or gold. nih.gov For example, studies on related alkaloids have used electrochemical impedance spectroscopy (EIS) to measure their binding affinities to biological targets. nih.gov The electrochemical oxidation of the piperidine ring has also been investigated, indicating that this part of the molecule is also redox-active. researchgate.net Such analyses can be valuable in understanding metabolic pathways or in developing electrochemical sensors for the compound.

Application of Analytical Techniques in Complex Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The low concentrations and presence of interfering substances in these matrices necessitate robust sample preparation and highly sensitive analytical methods.

A common workflow involves an initial sample clean-up and extraction step to isolate the analyte from proteins, salts, and other endogenous components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. For LLE, after adjusting the sample pH to be alkaline to neutralize the analyte, it can be extracted into an organic solvent like dichloromethane or chloroform/isopropanol. researchgate.net SPE offers more selective extraction using cartridges packed with a sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Following extraction, the analyte is typically quantified using a chromatographic method coupled with a sensitive detector. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is the most common approach. For volatile analytes or after derivatization, GC-MS is also a viable option. researchgate.netnih.gov These methods provide the necessary selectivity and sensitivity to accurately measure the concentration of the compound and its potential metabolites in complex biological samples. researchgate.netcdc.gov

Future Research Directions and Emerging Paradigms for 2 Piperidin 3 Yl Pyridine Hydrochloride

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2-(Piperidin-3-yl)pyridine (B1590756) hydrochloride and its analogs will likely focus on developing more efficient, cost-effective, and environmentally friendly methods. While classical approaches such as the hydrogenation of corresponding bipyridine precursors are established, modern synthetic organic chemistry offers new avenues for exploration. nih.gov

Future research should prioritize the following:

C-H Functionalization: Direct C-H functionalization reactions represent an atom-economical approach to creating new derivatives. rsc.org Exploring methods to selectively functionalize the pyridine (B92270) or piperidine (B6355638) rings could rapidly generate diverse libraries of compounds for screening, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to traditional batch processes. Developing a flow-based synthesis for the core scaffold could streamline production and facilitate the synthesis of analogs.

Biocatalysis: The use of enzymes for key synthetic steps can provide high stereoselectivity and reduce the reliance on heavy metal catalysts and harsh reaction conditions. Investigating enzymatic routes, for instance, in the stereoselective reduction of a pyridine ring, could offer a sustainable alternative to current methods.

Sustainable Catalysis: Research into replacing precious metal catalysts (e.g., Palladium, Rhodium) with more abundant and less toxic earth-abundant metals (e.g., Iron, Nickel) for key coupling and hydrogenation steps is a critical goal for green chemistry. nih.govnih.gov For example, the development of a nickel silicide catalyst has shown promise in the hydrogenation of pyridines. nih.gov

Identification of Undiscovered Biological Targets and Mechanisms

While the parent compound may have a nascent pharmacological profile, its structural motifs are present in molecules with a wide range of biological activities. A key future direction is the systematic exploration of novel biological targets for 2-(Piperidin-3-yl)pyridine and its derivatives. Structure-activity relationship (SAR) studies on related piperidinyl pyridine compounds have identified them as potent inhibitors of several key enzymes and receptors implicated in various diseases. acs.orgnih.govnih.govnih.govmdpi.comnih.govnih.gov

Systematic screening and mechanism-of-action studies should be undertaken to determine if 2-(Piperidin-3-yl)pyridine hydrochloride or its derivatives can modulate these or other undiscovered targets. Elucidating the precise molecular interactions through techniques like X-ray crystallography, as has been done for other pyridine derivatives, will be crucial for understanding their mechanism of action and guiding further design. acs.orgnih.gov

Table 1: Potential Biological Targets for Future Investigation

Target Class Specific Target Example Associated Disease Area
Enzymes Cholesterol 24-hydroxylase (CH24H) Neurodegenerative Diseases
Anaplastic Lymphoma Kinase (ALK) Cancer
PIM-1 Kinase Cancer
Mitogen- and Stress-Activated Kinase 1 (MSK1) Inflammatory Diseases
Lysine (B10760008) Specific Demethylase 1 (LSD1) Cancer
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) Hypercholesterolemia

| Ion Channels | Transient Receptor Potential Vanilloid 1 (TRPV1) | Neuropathic Pain |

Synergistic Approaches with Advanced Computational Design

Modern drug discovery relies heavily on the synergy between synthetic chemistry and computational design. Future efforts to optimize this compound will benefit immensely from the application of advanced computational tools. Structure-based drug design, which has been successfully applied to other 3-piperidinyl pyridine derivatives, can guide the rational design of new analogs with improved potency and selectivity. acs.orgnih.gov

Key computational strategies include:

Molecular Docking: Docking studies can predict the binding modes of novel analogs within the active sites of newly identified biological targets (as listed in Table 1), helping to prioritize compounds for synthesis. nih.govnih.gov

Virtual Screening: Large virtual libraries of derivatives can be screened computationally against various targets to identify potential hits with novel pharmacological profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the mechanism of action and the determinants of binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed as more data on analogs becomes available, enabling the prediction of biological activity for yet-unsynthesized compounds.

Development of Highly Selective and Potent Therapeutic Candidates

A primary goal of future research will be the transformation of the 2-(Piperidin-3-yl)pyridine scaffold into highly potent and selective therapeutic candidates. This will involve systematic structural modifications to optimize its interaction with a chosen biological target while minimizing off-target effects.

Research on analogous structures has demonstrated that modifications at various positions can dramatically impact activity and selectivity. acs.orgnih.govnih.govacs.org For instance, the introduction of specific substituents on the pyridine ring or functionalization of the piperidine nitrogen has led to single-digit nanomolar inhibitory activity against targets like CH24H. acs.orgnih.gov

Table 2: Strategies for Developing Potent and Selective Candidates

Strategy Rationale Example from Related Compounds
Pyridine Ring Substitution Modulate electronics, sterics, and introduce new interaction points with the target protein. Adding a 4-methyl-1-pyrazolyl group to a pyridine ring boosted potency and lipophilic efficiency for CH24H inhibition. acs.org
Piperidine Ring Modification Alter conformation, introduce chiral centers, and explore new binding pockets. N-substitution on the piperidine ring was a key area for establishing SAR in Hsp90 inhibitors. acs.org
Scaffold Hopping Replace the pyridine or piperidine core with other heterocycles to explore new chemical space and improve properties. Designing analogs by scaffold hopping from known compounds has been a successful strategy. acs.org

| Stereochemical Control | Synthesize and test individual enantiomers, as biological activity is often stereospecific. | The (S)-enantiomer of a propanamide derivative showed excellent, stereospecific TRPV1 antagonism. nih.gov |

Broadening the Scope of Preclinical Applications

As potent and selective derivatives of this compound are developed, the scope of preclinical research will broaden significantly. Based on the potential biological targets identified, these new chemical entities should be evaluated in a range of relevant disease models.

The diverse pharmacology of related pyridine and piperidine compounds suggests potential applications in multiple therapeutic areas. nih.govarabjchem.orgnih.govresearchgate.net Future preclinical studies should therefore investigate efficacy in models of:

Oncology: Based on the inhibition of kinases like ALK and PIM-1, derivatives should be tested in cancer cell lines and xenograft models. nih.govacs.org

Neuroscience: For compounds targeting CH24H or TRPV1, evaluation in models of neurodegenerative disease and neuropathic pain would be warranted. Assessing properties like blood-brain barrier penetration will be critical for CNS-active candidates. acs.orgnih.govnih.gov

Inflammatory Diseases: Molecules designed as MSK1 inhibitors could be tested in animal models of inflammatory conditions such as asthma or rheumatoid arthritis. mdpi.com

Metabolic Diseases: The identification of PCSK9 inhibitors from a related series suggests a potential role in treating hypercholesterolemia. nih.gov

These preclinical investigations will be essential to validate the therapeutic hypotheses generated from initial screening and computational work, ultimately paving the way for potential clinical development.

Q & A

Q. What are the standard synthesis protocols for 2-(Piperidin-3-yl)pyridine hydrochloride?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-chloropyridine and piperidine derivatives. Key steps include:
  • Reagents: Piperidine, 3-chloropyridine, and a base (e.g., potassium carbonate or sodium hydride).
  • Conditions: Reaction in anhydrous solvents like dimethylformamide (DMF) or dichloromethane at 60–80°C for 12–24 hours.
  • Purification: Acidification with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water mixtures .
  • Yield Optimization: Adjusting stoichiometry and solvent polarity can enhance yields to >75% .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures: Rinse affected skin/eyes with water for 15 minutes and seek medical attention if exposed .

Q. How should the compound be stored to maintain stability?

  • Methodological Answer:
  • Temperature: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Environment: Protect from light and moisture by using desiccants (e.g., silica gel).
  • Compatibility: Avoid contact with strong oxidizers or acids to prevent hazardous reactions .

Advanced Research Questions

Q. What analytical techniques are used to characterize the compound’s purity and structure?

  • Methodological Answer:
  • Purity:
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values.
  • Structure:
  • NMR (¹H/¹³C): Assign peaks for pyridine (δ 8.3–8.6 ppm) and piperidine (δ 1.5–2.7 ppm) protons .
  • Mass Spectrometry (ESI-MS): Verify molecular ion [M+H]⁺ at m/z 227.73 .
  • Thermal Stability:
  • TGA/DSC: Assess decomposition onset (typically >200°C) and melting points .

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Methodological Answer:
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of piperidine .
  • Catalysis: Add catalytic KI or tetrabutylammonium bromide to accelerate substitution kinetics .
  • Temperature Control: Use microwave-assisted synthesis at 100°C for 1 hour to reduce side reactions .
  • Workflow: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize quenching pH (~4–5) .

Q. How to address discrepancies in toxicity data during risk assessment?

  • Methodological Answer:
  • In Silico Tools: Predict acute toxicity using QSAR models (e.g., TEST software by EPA) .
  • In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to estimate IC₅₀ values .
  • Literature Cross-Validation: Compare with structurally analogous piperidine derivatives (e.g., LD₅₀ ranges of 200–500 mg/kg in rodents) .

Q. What strategies mitigate thermal degradation during synthesis or storage?

  • Methodological Answer:
  • Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated decomposition .
  • Packaging: Use amber glass vials under nitrogen atmosphere to block light/oxygen .
  • Real-Time Monitoring: Employ FTIR or Raman spectroscopy to detect degradation intermediates (e.g., pyridine oxides) .

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